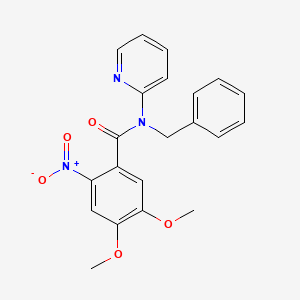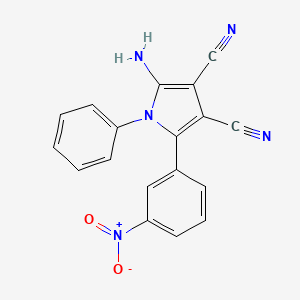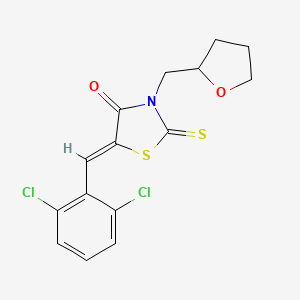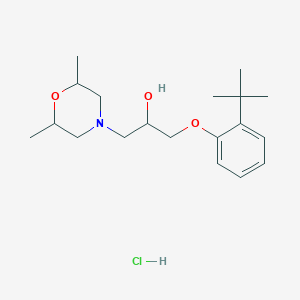![molecular formula C21H30N2O B3894948 3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B3894948.png)
3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-phenylpropanamide
説明
3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-phenylpropanamide is a chemical compound that belongs to the class of opioids. It is commonly known as AH-7921 and has been used for scientific research purposes. AH-7921 was first synthesized in the 1970s, but it was not until recently that it gained popularity as a research chemical.
作用機序
AH-7921 acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates the signaling pathways that are responsible for producing the effects of opioids. The activation of the mu-opioid receptor leads to the release of endogenous opioids, such as enkephalins and endorphins, which produce analgesic and euphoric effects.
Biochemical and Physiological Effects:
AH-7921 produces a range of biochemical and physiological effects. It is a potent analgesic, producing pain relief that is comparable to morphine. It also produces sedative and anxiolytic effects, making it useful for the treatment of anxiety disorders. AH-7921 has also been shown to produce respiratory depression, which is a common side effect of opioids.
実験室実験の利点と制限
AH-7921 has several advantages for lab experiments. It is a potent and selective mu-opioid receptor agonist, making it useful for studying the effects of opioids on the central nervous system. It is also relatively easy to synthesize, which makes it a cost-effective research chemical. However, AH-7921 has several limitations. It produces respiratory depression, which can make it difficult to use in animal studies. It is also highly addictive, which limits its potential therapeutic uses.
将来の方向性
There are several future directions for the research on AH-7921. One potential direction is the development of new opioid drugs based on AH-7921. Researchers could modify the chemical structure of AH-7921 to produce compounds that are more effective and have fewer side effects. Another potential direction is the investigation of the long-term effects of AH-7921 on the central nervous system. Researchers could study the effects of chronic AH-7921 use on brain function and behavior. Finally, researchers could investigate the potential therapeutic uses of AH-7921, such as its use in the treatment of anxiety disorders or chronic pain.
科学的研究の応用
AH-7921 has been used extensively in scientific research as an opioid receptor agonist. It has been used to study the effects of opioids on the central nervous system, as well as to investigate the potential therapeutic uses of opioids. AH-7921 has also been used as a reference compound in the development of new opioid drugs.
特性
IUPAC Name |
3-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c24-21(22-20-9-5-2-6-10-20)12-11-18-13-15-23(16-14-18)17-19-7-3-1-4-8-19/h1-3,5-6,9-10,18-19H,4,7-8,11-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGZDUYRHJJCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(2,6-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894871.png)

![N-allyl-4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3894881.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3894891.png)
![3-methyl-N'-[4-(methylthio)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3894899.png)
![5-amino-3-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3894916.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3894921.png)

![ethyl 3-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3894956.png)



![3-bromobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3894976.png)
